2-O-乙基抗坏血酸

描述

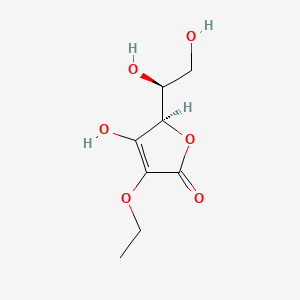

2-O-Ethyl ascorbic acid, also known as ethyl ascorbic acid or EAA, is a derivative of vitamin C . It is a potent antioxidant that has been shown to protect the skin from UV radiation and environmental stressors. It is a form of Vitamin C that can help to reduce redness, improve skin texture, reduce the effects of aging, and reduce the visibility of dark spots .

Synthesis Analysis

A dual-target strategy was designed for the application of lignin nanoparticles in the lipase-mediated biosynthesis of novel 3-O-ethyl-L-ascorbyl-6-ferulate and 3-O-ethyl-L-ascorbyl-6-palmitate . The loaded lignin nanoparticles were fully characterized in terms of kinetic release, radical scavenging activity, and stability under pH 3 and thermal stress (60 °C), showing improved antioxidant activity and high efficacy in the protection of ascorbic acid esters from degradation .Molecular Structure Analysis

The molecular formula of 2-O-Ethyl ascorbic acid is C8H12O6 . It has an average mass of 204.177 Da and a monoisotopic mass of 204.063385 Da .Chemical Reactions Analysis

Ascorbic acid can be oxidized by losing two protons and two electrons, but normally loses only one electron at a time . The reactivity of the ascorbate radical is unusual, in that it can either disproportionate or react with other radicals, but it reacts poorly with non-radical species .Physical And Chemical Properties Analysis

The boiling point of 2-O-Ethyl ascorbic acid is predicted to be 506.0±50.0 °C, and its density is predicted to be 1.46±0.1 g/cm3 .科学研究应用

化妆品和皮肤病学应用:乙基抗坏血酸由于其增白、抗氧化、抗炎和弹性特性而经常用于化妆品配方中。它比抗坏血酸表现出更大的分子稳定性,增强了它通过皮肤的转运 (Romita 等人,2020).

过敏性接触性皮炎:虽然乙基抗坏血酸通常用于化妆品中,但它仅被罕见地报道为过敏性接触性皮炎的原因。然而,有病例报告表明潜在的过敏反应,特别是与皮肤美白产品有关 (Victoria-Martínez 和 Mercader-García,2017).

光保护和抗衰老作用:抗坏血酸衍生物,包括乙基抗坏血酸,用于皮肤病学中,因为它们具有光保护和抗衰老作用,以及治疗色素沉着过度。这些衍生物因其抗氧化特性和在皮肤健康中的作用而受到探索 (Ravetti 等人,2019).

植物生物合成和功能:在植物生物学的背景下,抗坏血酸在光合作用和细胞生长等各种过程中发挥着重要作用。虽然乙基抗坏血酸是一种主要用于化妆品的衍生物,但了解抗坏血酸在植物中的生物合成和功能为与其衍生物相关的基础知识提供了基础 (Smirnoff 和 Wheeler,2000).

氧化还原相互作用和铁螯合:抗坏血酸的氧化还原相互作用,包括其衍生物,对于理解其抗氧化和促氧化活性非常重要。这些相互作用在医学背景下特别相关,例如铁吸收和螯合疗法 (Timoshnikov 等人,2020).

癌症治疗:研究已经探索了抗坏血酸在癌症治疗中的作用,特别是在增强某些癌症的化学敏感性和降低化疗相关的毒性方面。尽管这些研究侧重于抗坏血酸,但它们为其衍生物的潜在应用奠定了基础 (Ma 等人,2014).

作用机制

Ascorbic acid is an essential water-soluble vitamin that acts as a cofactor and antioxidant . It is an electron donor used for collagen hydroxylation, carnitine biosynthesis, and hormone/amino acid biosynthesis . It is required for connective tissue synthesis as well as iron absorption and storage . Ascorbic acid plays a role as a redox cofactor and catalyst in a biological system such as in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .

安全和危害

2-O-Ethyl ascorbic acid may form combustible dust concentrations in air . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to keep away from foodstuffs, beverages, and feed, and to immediately remove all soiled and contaminated clothing .

未来方向

属性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRFOOHMMLYYNW-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(OC1=O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C([C@H](OC1=O)[C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150198 | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112894-37-8 | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112894378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-ETHYL ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801M14RK9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, exo- (9CI)](/img/no-structure.png)

![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)

![1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B568232.png)

![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)

![2H,3H-Oxeto[2,3-A]pyrrolizine](/img/structure/B568245.png)

![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)